3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid
Overview
Description
3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C10H6F4O2 It is characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-fluoro-4-(trifluoromethyl)benzaldehyde.
Knoevenagel Condensation: This aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base, such as piperidine, to form the corresponding cinnamic acid derivative.
Purification: The product is then purified through recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of 3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid.
Reduction: Formation of 3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. These interactions can result in various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-(trifluoromethyl)benzoic acid
- 4-(trifluoromethyl)phenylboronic acid
- 3-(trifluoromethyl)pyrazole
Uniqueness
3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of the fluoro and trifluoromethyl groups with the prop-2-enoic acid moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1-5H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEWWWLVURRLNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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